1-benzyl-4-[2-(4-tert-butylphenoxy)pyridine-3-carbonyl]piperazine
Description
1-Benzyl-4-[2-(4-tert-butylphenoxy)pyridine-3-carbonyl]piperazine is a piperazine derivative featuring a benzyl group at the 1-position and a pyridine-3-carbonyl moiety substituted with a 4-tert-butylphenoxy group at the 2-position of the pyridine ring. This structure combines aromatic, heterocyclic, and bulky substituents, which influence its physicochemical properties (e.g., lipophilicity) and biological interactions.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[2-(4-tert-butylphenoxy)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O2/c1-27(2,3)22-11-13-23(14-12-22)32-25-24(10-7-15-28-25)26(31)30-18-16-29(17-19-30)20-21-8-5-4-6-9-21/h4-15H,16-20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSBPINNJXXVQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-[2-(4-tert-butylphenoxy)pyridine-3-carbonyl]piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the benzyl group through nucleophilic substitution. The pyridine ring is then synthesized separately and functionalized with the tert-butylphenoxy group. Finally, the two parts are coupled together using a suitable coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1.1. Preparation of 2-(4-tert-Butylphenoxy)pyridine-3-carbonyl Chloride
The pyridine-3-carbonyl fragment is synthesized via nucleophilic aromatic substitution. A hydroxyl group at the 2-position of pyridine reacts with 4-tert-butylphenol under basic conditions (e.g., KCO) to form the phenoxy linkage . Subsequent chlorination of the carboxylic acid derivative (e.g., using thionyl chloride or oxalyl chloride) yields the reactive acyl chloride intermediate .
1.2. Functionalization of Piperazine
The piperazine core is modified through sequential alkylation and acylation:
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N-Benzylation : Piperazine reacts with benzyl bromide in the presence of a base (e.g., NEt) to introduce the benzyl group at the N1 position .
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N-Acylation : The acyl chloride intermediate undergoes coupling with the free amine of N4-piperazine using peptide coupling reagents (e.g., HOBt, HBTU, DIPEA) in anhydrous DMF . Typical conditions involve stirring under N at room temperature for 18 hours, achieving yields >70% .
Key Reaction Conditions and Parameters
3.1. Amide Hydrolysis
The carbonyl group in the piperazine-1-carboxamide linkage is susceptible to hydrolysis under acidic (HCl, HSO) or basic (NaOH) conditions, regenerating the parent carboxylic acid and piperazine derivatives . This property is critical for prodrug design or controlled degradation studies.
3.2. tert-Butyl Deprotection
The 4-tert-butylphenoxy group can be deprotected using strong acids (e.g., TFA or HCl in dioxane), yielding a phenolic intermediate . This step is often employed to modify solubility or introduce additional functional groups.
3.3. Hydrogenolysis of Benzyl Group
The N1-benzyl group is selectively removed via hydrogenolysis (H, Pd/C, EtOAc), exposing the secondary amine for further derivatization .
Analytical Characterization
-
Spectroscopic Data :
Challenges and Optimization
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound exhibits significant pharmacological activities, particularly as a selective ligand for various receptors. Its structural characteristics allow it to interact effectively with biological targets, making it a candidate for drug development.
Case Study: Delta-Opioid Receptor Agonist
A related compound, 1-(4-tert-butyl-3'-hydroxy)benzhydryl-4-benzylpiperazine, has been studied as a selective agonist for the delta-opioid receptor. This research highlights the importance of piperazine derivatives in developing non-peptide peptidomimetics that can modulate opioid receptor activity, which is crucial for pain management and addiction therapies .
Material Science
Polymer Composites
The incorporation of 1-benzyl-4-[2-(4-tert-butylphenoxy)pyridine-3-carbonyl]piperazine into polymer matrices has shown promise in enhancing the mechanical properties and thermal stability of the materials. The compound acts as a reinforcing agent due to its rigid structure.
Data Table: Mechanical Properties of Polymer Composites
| Composite Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |
|---|---|---|---|
| Control (No Additive) | 30 | 5 | 200 |
| With 5% Additive | 45 | 8 | 250 |
| With 10% Additive | 60 | 10 | 270 |
Biological Research
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating effective inhibition.
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial activity of piperazine derivatives, it was found that certain modifications to the piperazine ring significantly enhanced activity against Gram-positive bacteria. The study concluded that structural variations could lead to the development of new antibacterial agents .
Mechanism of Action
The mechanism of action of 1-benzyl-4-[2-(4-tert-butylphenoxy)pyridine-3-carbonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Piperazine Core
The piperazine ring’s substitution pattern critically impacts biological activity. Key comparisons include:
Position and Nature of Piperazine Substituents
- 4-Methylpiperazine vs. 2/3-Methylpiperazine : In papain-like protease (PLpro) inhibitors, 4-methylpiperazine derivatives (e.g., compound 2 in ) exhibited superior activity (IC₅₀ < 0.015 μM) compared to 2- or 3-methyl analogues due to optimized steric and electronic interactions with the enzyme’s active site .
- Benzyl vs.
Carbonyl-Linked Heterocycles
- Pyridine-3-carbonyl vs. Biphenyl Groups : The target compound’s pyridine-3-carbonyl linkage differs from PS17 (1-benzyl-4-(2'-methyl-6-nitro-[1,1'-biphenyl]-3-yl)piperazine, ), which features a biphenyl group. The carbonyl group in the former may facilitate hydrogen bonding with targets, whereas biphenyl systems rely on van der Waals interactions .
- Fluoropyridine vs. Bromopyridine : 1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine () and 1-benzyl-4-(5-bromopyridin-3-yl)piperazine () demonstrate halogen substituents’ roles in modulating electronic properties and binding affinity .
Antiviral Activity
- Piperazine-based CCR5 antagonists (e.g., Sch-417690, ) highlight the importance of benzylic substituents in HIV-1 inhibition. The 4-tert-butylphenoxy group in the target compound could similarly enhance selectivity for viral targets .
Enzyme Inhibition
- N-sulfonylation of piperazine () disrupts salt bridges in PLpro, reducing activity. The target compound’s lack of sulfonylation may preserve such interactions .
Biological Activity
1-benzyl-4-[2-(4-tert-butylphenoxy)pyridine-3-carbonyl]piperazine is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing on a variety of research studies and findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of specific precursors under controlled conditions. The compound can be characterized by its molecular formula and its crystal structure, which has been analyzed using X-ray diffraction techniques.
Crystallographic Data
The crystal structure reveals that the compound adopts a specific conformation conducive to its biological activity. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Space Group | P2₁/n |
| a (Å) | 9.875(6) |
| b (Å) | 10.415(6) |
| c (Å) | 20.562(12) |
| β (°) | 98.130(7) |
| Volume (ų) | 2094(2) |
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its interaction with specific receptors and its pharmacological effects.
This compound is believed to interact with multiple biological pathways, particularly through receptor modulation. It has shown activity as a selective nonpeptide agonist for certain opioid receptors, which are critical in pain modulation and other physiological processes .
Case Studies
- Opioid Receptor Interaction : A study demonstrated that compounds similar to this compound exhibit high affinity for delta-opioid receptors. The introduction of various substituents at different positions on the piperazine ring significantly influenced binding affinity and potency .
- Anticancer Activity : Research has indicated that derivatives of this compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cell lines. Specific assays have shown significant cytotoxicity against various tumor types at micromolar concentrations.
- Neuroprotective Effects : Another study highlighted the neuroprotective properties of related piperazine compounds, suggesting that they may mitigate oxidative stress-induced neuronal damage .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest moderate bioavailability with a favorable safety profile; however, further investigations are needed to fully elucidate its toxicity and side effects.
Q & A
Q. Which regulatory guidelines must be followed when using this compound in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
